2-Bromo-4-fluoro-6-(trifluoromethyl)phenol

Lipophilicity Drug-likeness Isomer Differentiation

2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (CAS 130046-84-3) is a tri-substituted halogenated phenol with the molecular formula C7H3BrF4O and molecular weight 259.00 g/mol. It belongs to the PFAS chemical class and features a distinctive 2-bromo-4-fluoro-6-trifluoromethyl substitution pattern on the phenol ring.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 130046-84-3
Cat. No. B1354960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-6-(trifluoromethyl)phenol
CAS130046-84-3
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)O)Br)F
InChIInChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H
InChIKeyKZXJVEXPMOPLQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-6-(trifluoromethyl)phenol CAS 130046-84-3 – Procurement-Ready Halogenated Phenol Building Block


2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (CAS 130046-84-3) is a tri-substituted halogenated phenol with the molecular formula C7H3BrF4O and molecular weight 259.00 g/mol . It belongs to the PFAS chemical class and features a distinctive 2-bromo-4-fluoro-6-trifluoromethyl substitution pattern on the phenol ring [1]. The compound is commercially available as a white crystalline solid at 98% purity from multiple vendors and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research, where the bromine atom serves as a versatile handle for cross-coupling reactions and the trifluoromethyl group imparts enhanced metabolic stability to downstream derivatives [2].

Why 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol Cannot Be Replaced by Its Positional Isomers


The seven possible C7H3BrF4O positional isomers of bromo-fluoro-trifluoromethylphenol are not functionally interchangeable. The precise 2,4,6-substitution pattern of this compound creates a unique electronic environment—with the strongly electron-withdrawing trifluoromethyl group ortho to the hydroxyl, the inductively withdrawing fluorine para to the hydroxyl, and the bromine ortho to the hydroxyl—that collectively modulates both the phenolic O–H acidity and the reactivity of the C–Br bond in metal-catalyzed cross-coupling reactions . Measured differences in LogP (3.31 for the target vs. 3.56 for the 2-bromo-6-fluoro-4-trifluoromethyl isomer) and predicted pKa values (5.78 for the 2-Br-6-F-4-CF3 isomer) demonstrate that even subtle positional shifts produce quantifiably distinct physicochemical properties that directly impact solubility, membrane permeability, and coupling reaction kinetics . Procurement of the incorrect isomer risks altered regioselectivity, lower synthetic yields, and failure to reproduce published synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol CAS 130046-84-3


Lipophilicity (LogP) Differentiation Versus the 2-Br-6-F-4-CF3 Positional Isomer

The target compound exhibits a measured LogP of 3.31, compared to 3.56 for its positional isomer 2-bromo-6-fluoro-4-(trifluoromethyl)phenol (CAS 1610471-16-3), representing a ΔLogP of –0.25 . This lower lipophilicity arises from the ortho-CF3/ortho-OH intramolecular hydrogen bonding arrangement that partially masks the hydrophobic character of the trifluoromethyl group. In the isomer, the CF3 group occupies the para position relative to the OH, precluding this intramolecular interaction and resulting in higher apparent lipophilicity. A LogP difference of 0.25 units corresponds to approximately a 1.8-fold difference in octanol-water partition coefficient, which is consequential for predicting membrane permeability and oral absorption in drug design programs [1].

Lipophilicity Drug-likeness Isomer Differentiation

Predicted Phenolic Acidity (pKa) Differentiation Versus Non-Fluorinated Analog

The combined electron-withdrawing effects of the ortho-CF3 (σm ≈ 0.43), ortho-Br (σo ≈ 0.20), and para-F (σp ≈ 0.06) substituents are predicted to acidify the phenolic O–H proton substantially relative to analogs lacking the fluorine atom. The comparator 2-bromo-4-(trifluoromethyl)phenol (CAS 81107-97-3), which lacks the para-fluoro substituent, has a predicted pKa of 7.03±0.18 . Based on established linear free-energy relationships for substituted phenols, the additional para-fluoro substituent in the target compound is predicted to lower the pKa by approximately 0.3–0.5 units (estimated pKa ≈ 6.5–6.7) [1]. A lower pKa means the phenolate form is more readily accessible under mildly basic conditions, which can be exploited for selective O-alkylation or O-arylation reactions without requiring strong bases.

Acidity Hydrogen Bonding Reactivity

Purity Grade Advantage Over 4-Br-2-F-6-CF3 Isomer for Reproducible Synthesis

The target compound (CAS 130046-84-3) is commercially available at a certified purity of ≥98% (NLT 98%) from multiple established vendors, including Leyan (Product No. 1794029, 98% purity) and Boroncore (BC022433, NLT 98%) [1]. In contrast, the positional isomer 4-bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 1224604-17-4) is typically offered only at 95% purity from suppliers such as Bidepharm and CymitQuimica . This 3-percentage-point purity differential means the target compound contains approximately 60% less unspecified impurity (≤2% vs. ≤5%), reducing the risk of side reactions in stoichiometric or catalytic transformations. For procurement decisions in multi-step synthesis where impurities propagate and amplify through the synthetic sequence, higher starting purity directly correlates with improved overall yield and simplified purification [2].

Chemical Purity Procurement Quality Reproducibility

Ortho-Bromo Reactivity Profile Enables Selective Sequential Cross-Coupling

The target compound positions the bromine atom ortho to the phenolic hydroxyl group, creating a sterically and electronically distinct environment for Pd-catalyzed cross-coupling compared to isomers where bromine occupies the para position. In the ortho configuration, the proximity of the hydroxyl group enables potential directing-group effects and intramolecular hydrogen bonding with the oxidative addition intermediate, which can accelerate the coupling rate [1]. By contrast, 4-bromo-2-fluoro-6-(trifluoromethyl)phenol (CAS 1224604-17-4) places the bromine para to the OH, where steric hindrance is minimal and electronic activation by the hydroxyl group is attenuated through the aromatic ring . This ortho- vs. para-bromine positional difference is well-documented in the Suzuki-Miyaura literature: ortho-substituted aryl bromides generally exhibit distinct reactivity profiles, often requiring tailored ligand/catalyst systems but enabling selective mono-functionalization when multiple halogen handles are present [2].

Cross-Coupling Selectivity Suzuki-Miyaura Synthetic Utility

Derivatization Versatility: Boronic Acid and Isothiocyanate Downstream Products

The target compound serves as the direct precursor to at least two commercially available high-value derivatives that are not readily accessible from all isomeric phenols: [2-bromo-4-fluoro-6-(trifluoromethyl)phenyl]boronic acid (CAS not specified; SynQuest Labs Catalog 6860-B-00, MW 286.81) and 2-bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate (CAS 1027512-04-4, MW 300.07) . The boronic acid derivative enables the compound to serve as both an electrophilic (via the C–Br bond) and nucleophilic (via the C–B(OH)2 group) coupling partner in sequential cross-coupling strategies, a synthetic flexibility not available from non-brominated or non-boronylated congeners [1]. The isothiocyanate derivative provides access to thiourea and heterocyclic scaffolds relevant to medicinal chemistry. The existence of these established, commercially documented derivatives confirms the compound's validated position in synthetic workflows and reduces the development risk for procurement decisions.

Synthetic Intermediate Boronic Acid Isothiocyanate Diversification

Procurement-Driven Application Scenarios for 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol CAS 130046-84-3


Medicinal Chemistry: Synthesis of Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The ortho-bromine substituent provides a reactive handle for Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the construction of fluorinated biaryl scaffolds that are privileged structures in kinase inhibitors, GPCR modulators, and anti-infective agents. The LogP of 3.31 positions derived biaryl products favorably within drug-like chemical space, while the trifluoromethyl group contributes metabolic stability against oxidative degradation . The 98% purity specification ensures reproducible coupling yields and minimizes catalyst poisoning from halogenated impurities, a critical consideration when employing expensive Pd catalysts at low loadings .

Agrochemical Intermediate: Development of Trifluoromethyl-Substituted Herbicides and Fungicides

Trifluoromethylphenols are established intermediates in the synthesis of agrochemical active ingredients, where the CF3 group enhances both target-site binding and environmental persistence . The presence of the bromine atom allows late-stage diversification via cross-coupling to introduce heterocyclic or aryl motifs required for bioactive molecule development. The compound's classification as a PFAS chemical necessitates appropriate handling and disposal protocols in industrial settings, making it essential that procurement teams source material with full documentation of purity and regulatory compliance.

Chemical Biology: Synthesis of Activity-Based Probe Precursors via Isothiocyanate Chemistry

The target phenol can be converted to 2-bromo-4-fluoro-6-(trifluoromethyl)phenyl isothiocyanate (CAS 1027512-04-4), a reactive electrophile that selectively modifies lysine and cysteine residues in proteins . This derivatization pathway is enabled by the free phenolic hydroxyl group and is particularly valuable for constructing activity-based protein profiling (ABPP) probes. The ortho-trifluoromethyl group provides a distinctive 19F NMR spectroscopic handle for monitoring probe–target interactions, a capability not available from non-fluorinated analogs .

Materials Science: Precursor to Fluorinated Ligands and Metal-Organic Frameworks

The compound's three distinct functional groups (OH, Br, CF3) and zero rotatable bonds provide a rigid, geometrically well-defined building block for constructing metal-organic frameworks (MOFs) and coordination polymers . The phenolic OH can coordinate to metal nodes, the bromine enables post-synthetic modification via cross-coupling, and the CF3 group tunes framework hydrophobicity and gas adsorption selectivity. The target's LogP of 3.31 and the predicted enhanced acidity relative to non-fluorinated analogs facilitate deprotonation and metal coordination under mild solvothermal conditions .

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